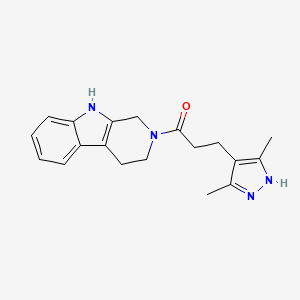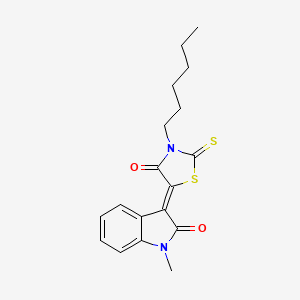![molecular formula C16H16N2O3 B11146932 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-furamide](/img/structure/B11146932.png)
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-furamide, also known as 2-methoxy-N-methyl-1-ethanamine , is an organic compound.
- At room temperature, it appears as a colorless to light yellow to light orange liquid with an irritating odor .
- It is soluble in water and common organic solvents, exhibiting alkaline properties.
- This compound finds applications in organic synthesis as an amine reagent and intermediate.
- Its chemical formula is C₄H₁₁NO , and its molecular weight is 89.14 g/mol [1][1].
Preparation Methods
- One common method for synthesizing N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-furamide involves reacting methylamine with methanol in the presence of a base catalyst. This yields the desired compound.
- Safety precautions should be followed during the synthesis, adhering to proper laboratory procedures and personal protective measures[1][1].
Chemical Reactions Analysis
Reactions: N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-furamide can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction type and conditions[][1].
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: May have applications in drug discovery.
Industry: Employed in fine chemical production[][1].
Mechanism of Action
- The exact mechanism by which N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-furamide exerts its effects remains an area of research.
- It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, you can compare N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-furamide with related indole derivatives.
- Highlight its unique features, such as the methoxyethyl group and furan ring.
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]furan-2-carboxamide |
InChI |
InChI=1S/C16H16N2O3/c1-20-11-9-18-8-7-12-13(4-2-5-14(12)18)17-16(19)15-6-3-10-21-15/h2-8,10H,9,11H2,1H3,(H,17,19) |
InChI Key |
PJXWQOQSVTXPKI-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-furyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B11146854.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11146866.png)
![7'-[(2,4-dichlorobenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B11146868.png)
![4,7-dimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B11146871.png)
![N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}-L-tryptophan](/img/structure/B11146872.png)
![4-chloro-N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine](/img/structure/B11146880.png)
![6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]hexanamide](/img/structure/B11146882.png)
![6-imino-7,11-dimethyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11146889.png)
![2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide](/img/structure/B11146892.png)

![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B11146912.png)
![methyl (1-{[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetyl}piperidin-4-yl)acetate](/img/structure/B11146920.png)

![1-(3-Chlorophenyl)-2-(pyrimidin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11146935.png)
